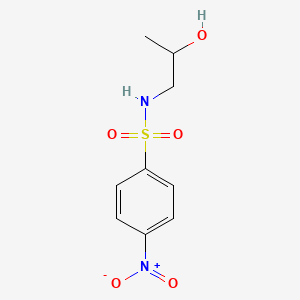![molecular formula C20H23ClN4O2 B5154591 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide, commonly known as NAPA, is a chemical compound with potential therapeutic applications. It belongs to the class of acetamide derivatives and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of NAPA is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, NAPA has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and seizure activity. NAPA may also act on other neurotransmitter systems, such as glutamate and serotonin, to produce its therapeutic effects.
Biochemical and Physiological Effects
NAPA has been shown to produce a range of biochemical and physiological effects. In animal studies, NAPA has been shown to reduce inflammation, lower pain thresholds, and reduce seizure activity. Additionally, NAPA has been shown to reduce anxiety and depression-like behaviors in animal models. These effects are thought to be mediated by the modulation of neurotransmitter activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
NAPA has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, NAPA has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using NAPA in lab experiments. For example, the mechanism of action of NAPA is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several potential future directions for research on NAPA. One area of interest is the development of NAPA as a treatment for neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of NAPA and to identify potential drug targets. Finally, future research may focus on the development of novel NAPA derivatives with improved therapeutic properties.
Conclusion
In conclusion, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of NAPA and to develop novel derivatives with improved properties.
Méthodes De Synthèse
The synthesis of NAPA involves several steps, including the reaction of 2-chloroacetophenone with piperazine, followed by the reaction of the resulting product with 3-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate product with acetic anhydride to yield NAPA. The purity of the compound can be enhanced through recrystallization and column chromatography.
Applications De Recherche Scientifique
NAPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also suggested that NAPA may have potential as a treatment for anxiety, depression, and neurological disorders. Additionally, NAPA has been investigated for its potential use in cancer treatment.
Propriétés
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-15(26)24-9-11-25(12-10-24)20-17(6-4-8-22-20)14-23-19(27)13-16-5-2-3-7-18(16)21/h2-8H,9-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBBYPYFEIOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)



![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)

![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)
